molecular formula C14H28N2O3 B3235031 [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester CAS No. 1353986-97-6

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B3235031
CAS No.: 1353986-97-6
M. Wt: 272.38 g/mol
InChI Key: SJHWSSKAUSSKMI-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a methyl group bearing a methyl-carbamic acid tert-butyl ester moiety. The nitrogen at the 1-position of the piperidine is further functionalized with a 2-hydroxyethyl group. This structure combines a rigid piperidine scaffold with polar (hydroxyethyl) and protective (tert-butyl carbamate) groups, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or prodrugs requiring controlled release .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)15(4)11-12-5-7-16(8-6-12)9-10-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHWSSKAUSSKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118156
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-4-piperidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353986-97-6
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-4-piperidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353986-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-4-piperidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperidine ring, a carbamic acid moiety, and a tert-butyl ester, which may influence its interactions with biological systems. The hydroxyethyl group enhances solubility, potentially affecting its pharmacokinetics and bioavailability.

  • Molecular Formula : C14H28N2O3
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 1353960-55-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which may confer various therapeutic properties. Here are some key areas of interest:

1. Neuropharmacological Effects

Piperidine derivatives have been shown to exhibit neuroactive properties. The presence of the piperidine ring in this compound suggests potential interactions with neurotransmitter systems, possibly influencing cognitive functions and behaviors. Studies on related compounds indicate that modifications in the piperidine structure can enhance binding affinities to receptors involved in neurodegenerative diseases like Alzheimer's.

2. Anticancer Potential

Recent research indicates that certain piperidine derivatives possess anticancer activity. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors . The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with cancer progression.

3. Cholinesterase Inhibition

The compound's structure suggests it may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. Such inhibition can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for predicting the biological activity of related compounds. The following table summarizes findings from various studies on structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Piperidine Derivative APiperidine ring + hydroxyl groupNeuroactive
Carbamate BCarbamate + aromatic groupAntimicrobial
Tert-butyl Ester CTert-butyl group + aliphatic chainLipophilic properties

The unique combination of functional groups in This compound may lead to distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Cancer Therapy : Research demonstrated that certain piperidine-based compounds showed improved cytotoxicity compared to standard chemotherapeutics, indicating their potential as novel anticancer agents .
  • Alzheimer's Disease : A study found that piperidine derivatives could inhibit both AChE and BuChE effectively, highlighting their dual action in enhancing cholinergic neurotransmission while also providing neuroprotective effects through antioxidant properties .
  • Antimicrobial Activity : Some derivatives exhibited significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ in substituents on the piperidine nitrogen (R1) and the carbamic acid nitrogen (R2). Below is a comparative analysis:

Compound Name R1 (Piperidine N) R2 (Carbamic Acid N) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2-Hydroxyethyl Methyl C14H28N2O3 284.39 Intermediate for drug synthesis; polar due to -OH
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 2-Hydroxyethyl Ethyl C15H30N2O3 298.42 Increased lipophilicity vs. methyl analog
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 2-Hydroxyethyl Cyclopropyl C16H30N2O3 298.42 Steric bulk may reduce metabolic degradation
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester 2-Chloroacetyl Methyl C13H23ClN2O3 302.79 Electrophilic chloroacetyl enhances reactivity
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 4-Chloropyrimidin-2-yl Methyl C15H20ClN3O2 309.79 Aromatic pyrimidine enables π-π interactions
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester 4-Fluorobenzyl - C17H24FN2O2 307.39 Fluorine improves metabolic stability
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide Methyl Hydrazide C12H24N4O2 256.34 Carbohydrazide group enables conjugation

Q & A

Q. Q1: What are the key synthetic routes for [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution to functionalize the piperidine ring and esterification to introduce the tert-butyl carbamate group. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Temperature control : Reactions often proceed at 60–80°C for optimal yield while minimizing side products.
  • Catalysts : Tertiary amines (e.g., DIPEA) improve coupling efficiency in carbamate formation.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended. Analytical validation using HPLC (≥95% purity) and NMR is essential .

Q. Q2: How can researchers address low yields in the final esterification step?

Methodological Answer: Low yields may stem from incomplete activation of the carboxylic acid intermediate. Strategies include:

  • Using coupling agents like HATU or EDCI to improve carbamate bond formation.
  • Adjusting stoichiometry (1.2–1.5 equivalents of tert-butyl chloroformate relative to the amine intermediate).
  • Monitoring reaction progress via TLC or in situ FTIR to detect residual starting materials .

Structural Characterization

Q. Q3: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR are indispensable for verifying the piperidine ring conformation, hydroxyethyl side chain, and tert-butyl group. Key signals include:
    • Piperidine protons : δ 2.5–3.5 ppm (multiplet for N-CH2_2 groups).
    • tert-butyl group : δ 1.4 ppm (singlet, 9H).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of CO2_2 from the carbamate group).
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate the carbamate moiety .

Q. Q4: How should researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer: Discrepancies may arise from stereochemical impurities or residual solvents. Steps include:

  • Repeating NMR in deuterated DMSO or CDCl3_3 to assess solvent effects.
  • Conducting 2D NMR (e.g., COSY, HSQC) to assign stereochemistry at the piperidine C4 position.
  • Purging with inert gas to eliminate dissolved oxygen, which can broaden peaks .

Biological Activity and Mechanism

Q. Q5: What biological targets are plausible for this compound based on structural analogs?

Methodological Answer: Structurally similar tert-butyl piperidine carbamates modulate enzymes like fatty acid amide hydrolase (FAAH) or G-protein-coupled receptors (GPCRs) . To identify targets:

  • Perform molecular docking against FAAH (PDB ID: 3LJ7) or serotonin receptors (e.g., 5-HT1A_{1A}).
  • Validate activity via in vitro assays : FAAH inhibition (fluorometric assay using arachidonoyl-AMC substrate) or GPCR binding (radioligand displacement) .

Q. Q6: How can researchers reconcile contradictory in vitro vs. in vivo efficacy data?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors:

  • Assess metabolic stability via liver microsome assays (e.g., human/rat S9 fractions).
  • Evaluate blood-brain barrier permeability using PAMPA-BBB or MDCK-MDR1 cell models.
  • Modify the hydroxyethyl group to improve solubility (e.g., PEGylation) or reduce first-pass metabolism .

Advanced Modifications and Applications

Q. Q7: What strategies enhance the compound’s selectivity for specific enzyme targets?

Methodological Answer:

  • Bioisosteric replacement : Substitute the hydroxyethyl group with a sulfonamide or thioether to alter H-bonding interactions.
  • Fragment-based design : Co-crystallize the compound with FAAH to identify key binding residues (e.g., Ser241, Lys142) for targeted modifications.
  • SAR studies : Synthesize analogs with varying alkyl chain lengths on the piperidine nitrogen and screen for IC50_{50} shifts .

Q. Q8: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETlab to forecast logP, solubility, and CYP450 inhibition.
  • Molecular dynamics simulations : Model the compound’s interaction with serum albumin (PDB ID: 1AO6) to predict plasma protein binding.
  • QSPR models : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability data from analogs .

Stability and Storage

Q. Q9: What environmental factors most impact the compound’s stability, and how can degradation be mitigated?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition of the carbamate group.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the tert-butyl ester.
  • Light : Protect from UV exposure to prevent radical-mediated degradation.
    Long-term stability (>6 months) requires lyophilization and argon-blanketed storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

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